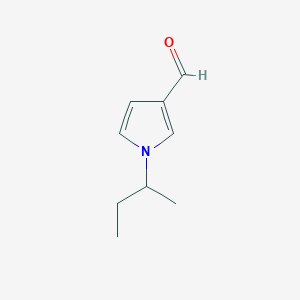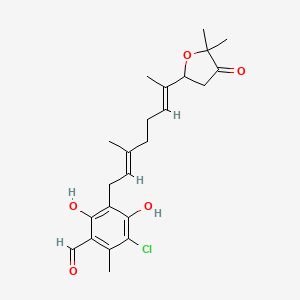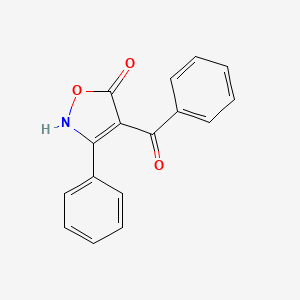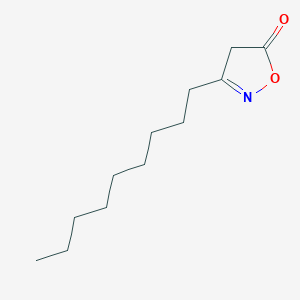
3-Nonyl-1,2-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nonylisoxazol-5(4H)-one: is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The nonyl group attached to the isoxazole ring enhances its hydrophobic properties, making it a compound of interest in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nonylisoxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of nonylhydroxylamine with a β-keto ester in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which cyclizes to form the isoxazole ring.
Industrial Production Methods: Industrial production of 3-Nonylisoxazol-5(4H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Nonylisoxazol-5(4H)-one can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of 3-Nonylisoxazol-5(4H)-one.
Reduction: Reduced derivatives, such as alcohols or amines.
Substitution: Substituted isoxazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Nonylisoxazol-5(4H)-one is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Biology: In biological research, 3-Nonylisoxazol-5(4H)-one is studied for its potential biological activity. Isoxazole derivatives have been investigated for their antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: The compound and its derivatives are explored for potential therapeutic applications. Isoxazole derivatives have shown promise in the development of new drugs targeting various diseases.
Industry: In industrial applications, 3-Nonylisoxazol-5(4H)-one is used in the formulation of specialty chemicals, including surfactants, lubricants, and polymers.
Wirkmechanismus
The mechanism of action of 3-Nonylisoxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
3-Benzylisoxazol-5(4H)-one: Similar structure but with a benzyl group instead of a nonyl group.
3-Methylisoxazol-5(4H)-one: Contains a methyl group instead of a nonyl group.
3-Phenylisoxazol-5(4H)-one: Contains a phenyl group instead of a nonyl group.
Uniqueness: 3-Nonylisoxazol-5(4H)-one is unique due to its long nonyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in the formulation of surfactants and lubricants.
Eigenschaften
CAS-Nummer |
398148-14-6 |
|---|---|
Molekularformel |
C12H21NO2 |
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
3-nonyl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C12H21NO2/c1-2-3-4-5-6-7-8-9-11-10-12(14)15-13-11/h2-10H2,1H3 |
InChI-Schlüssel |
PCKRGUWKGVQYGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=NOC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


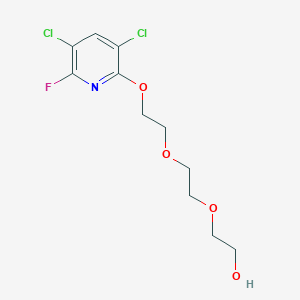
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)
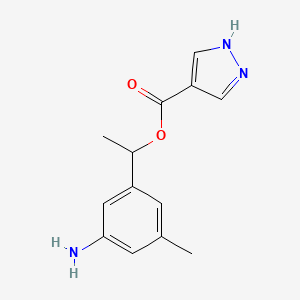
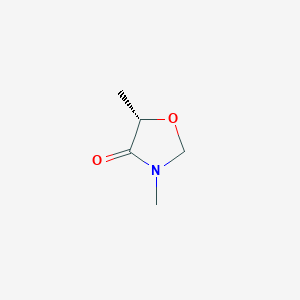


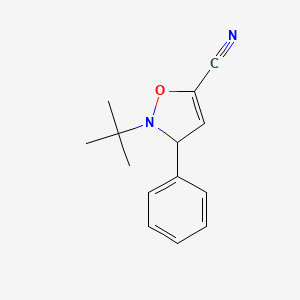
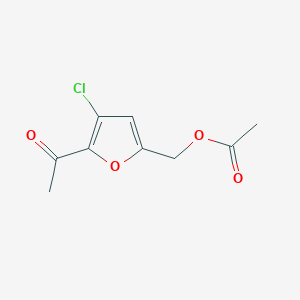
![3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12890902.png)
![5-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B12890904.png)

